2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate
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Overview
Description
2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate is an organic compound that features a phenyl group and an indolium ring structure. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate typically involves the reaction of 4-dimethylaminobenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired indolium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a dye and a fluorescent probe in various analytical techniques.
Biology: Employed in staining biological samples for microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate exerts its effects involves the interaction with specific molecular targets. In biological systems, it can bind to cellular components, leading to fluorescence or photodynamic effects. The compound’s ability to generate reactive oxygen species upon light activation is crucial for its applications in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate
- 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
Uniqueness
Compared to its analogs, 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate exhibits unique properties such as higher solubility in water and enhanced stability under various conditions. These characteristics make it particularly suitable for applications in aqueous environments and long-term storage .
Properties
CAS No. |
72214-25-6 |
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Molecular Formula |
C21H27N2O4P |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
dihydrogen phosphate;N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C21H25N2.H3O4P/c1-21(2)18-8-6-7-9-19(18)23(5)20(21)15-12-16-10-13-17(14-11-16)22(3)4;1-5(2,3)4/h6-15H,1-5H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
OWKTYKYYGBBYKF-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)C)C)C.OP(=O)(O)[O-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)C)C)C.OP(=O)(O)[O-] |
Origin of Product |
United States |
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